4-Bromo-2-ethoxy-N-isopropylbenzamide
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Overview
Description
4-Bromo-2-ethoxy-N-isopropylbenzamide is an organic compound with the molecular formula C12H16BrNO2. It is a derivative of benzamide, featuring a bromine atom at the 4-position, an ethoxy group at the 2-position, and an isopropyl group attached to the nitrogen atom of the amide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxy-N-isopropylbenzamide typically involves the following steps:
Bromination: The starting material, 2-ethoxybenzoic acid, undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amidation: The brominated product is then reacted with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethoxy-N-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of new benzamide derivatives with different substituents at the 4-position.
Oxidation: Formation of 4-bromo-2-ethoxybenzoic acid or 4-bromo-2-ethoxybenzaldehyde.
Reduction: Formation of 4-bromo-2-ethoxy-N-isopropylamine.
Scientific Research Applications
4-Bromo-2-ethoxy-N-isopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxy-N-isopropylbenzamide depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In the context of anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-isopropylbenzamide: Lacks the ethoxy group at the 2-position.
2-Ethoxy-N-isopropylbenzamide: Lacks the bromine atom at the 4-position.
4-Bromo-2-methoxy-N-isopropylbenzamide: Contains a methoxy group instead of an ethoxy group at the 2-position.
Uniqueness
4-Bromo-2-ethoxy-N-isopropylbenzamide is unique due to the presence of both the bromine atom and the ethoxy group, which can influence its reactivity and interactions with biological targets. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
4-bromo-2-ethoxy-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-4-16-11-7-9(13)5-6-10(11)12(15)14-8(2)3/h5-8H,4H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTHWRLTUXEHPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C(=O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681835 |
Source
|
Record name | 4-Bromo-2-ethoxy-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-31-1 |
Source
|
Record name | 4-Bromo-2-ethoxy-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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